- Magnetic resonance imaging agent containing a deuterated natural branched-chain amino acid, and diagnostic method using said agent, Russian Federation, , ,
Cas no 92751-17-2 (L-Leucine-d7)
L-Leucine-d7 Chemical and Physical Properties
Names and Identifiers
-
- L-Leucine-4,5,5,5,5',5',5'-d7
- L-Norvaline-4,5,5,5-d4, 4-(methyl-d3)- (ZCI)
- L
- L-Leucine-d7
-
- Inchi: 1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,4D
- InChI Key: ROHFNLRQFUQHCH-RHMGQHGKSA-N
- SMILES: [C@@H](N)(C(=O)O)CC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Experimental Properties
- Melting Point: >300 °C(lit.)
L-Leucine-d7 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L330648-1mg |
L-Leucine-d7 |
92751-17-2 | 1mg |
$64.00 | 2023-05-18 | ||
| TRC | L330648-10mg |
L-Leucine-d7 |
92751-17-2 | 10mg |
$75.00 | 2023-05-18 | ||
| TRC | L330648-25mg |
L-Leucine-d7 |
92751-17-2 | 25mg |
$144.00 | 2023-05-18 | ||
| MedChemExpress | HY-N0486S4-5mg |
L-Leucine-d |
92751-17-2 | 5mg |
¥400 | 2025-04-16 | ||
| MedChemExpress | HY-N0486S4-10mg |
L-Leucine-d |
92751-17-2 | 10mg |
¥650 | 2025-04-16 |
L-Leucine-d7 Production Method
Production Method 1
L-Leucine-d7 Preparation Products
L-Leucine-d7 Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on L-Leucine-d7
Introduction to L-Leucine-d7 (CAS No. 92751-17-2)
L-Leucine-d7, a deuterated isotope of the essential amino acid L-Leucine, is a compound of significant interest in the field of biochemical research and pharmaceutical development. With the CAS number 92751-17-2, this compound has garnered attention for its unique properties and applications in various scientific studies. L-Leucine-d7 is particularly valued for its use as an internal standard and a tracer in metabolic studies, providing researchers with a reliable tool to analyze metabolic pathways and protein synthesis.
The molecular structure of L-Leucine-d7 features a side chain that is partially replaced by deuterium atoms, which alters its physical and chemical properties while maintaining its biological activity. This modification makes it an ideal candidate for NMR spectroscopy, where the deuterated atoms serve as excellent internal standards, enhancing the precision and accuracy of analytical techniques. In recent years, the demand for high-purity deuterated amino acids has surged, driven by advancements in mass spectrometry and metabolomics.
One of the most compelling applications of L-Leucine-d7 is in the study of protein turnover and amino acid metabolism. Researchers utilize this compound to track the incorporation of labeled amino acids into proteins, providing insights into cellular processes such as protein synthesis and degradation. For instance, studies have shown that L-Leucine-d7 can be used to investigate the dynamics of muscle protein synthesis in vivo, offering valuable data for understanding nutritional requirements and therapeutic interventions.
In addition to its role in metabolic research, L-Leucine-d7 has found utility in drug discovery and development. The use of deuterated compounds often enhances the metabolic stability of drug candidates, leading to improved pharmacokinetic profiles. Researchers are exploring the potential of L-Leucine-d7 as a building block for synthesizing novel therapeutic agents that exhibit enhanced efficacy and reduced side effects. The incorporation of deuterium into drug molecules can also extend their half-life, reducing the frequency of administration and improving patient compliance.
The production of high-purity L-Leucine-d7 presents several challenges due to the need for precise isotopic labeling. Advanced synthetic techniques are employed to ensure that the deuterium atoms are incorporated at specific positions within the molecule without affecting its biological activity. These methods often involve catalytic hydrogenation or isotopic exchange reactions under controlled conditions. The resulting product must meet stringent purity standards to be suitable for sensitive analytical applications.
Recent advancements in analytical chemistry have further highlighted the importance of L-Leucine-d7 in research. Techniques such as liquid chromatography-mass spectrometry (LC-MS) benefit significantly from the use of deuterated internal standards like L-Leucine-d7, which improve peak resolution and quantification accuracy. This has enabled researchers to conduct more comprehensive metabolomic studies, uncovering new insights into disease mechanisms and potential therapeutic targets.
The pharmaceutical industry has also embraced L-Leucine-d7 as a key component in drug development pipelines. Deuterated amino acids are being integrated into various drug candidates to enhance their pharmacological properties. For example, studies have demonstrated that deuterium labeling can alter enzyme kinetics, leading to more stable drug molecules with improved bioavailability. This approach has been particularly successful in developing antiviral and anticancer agents, where metabolic stability is crucial for therapeutic efficacy.
Another area where L-Leucine-d7 plays a significant role is in nutritional science. The compound is used to study the effects of different dietary regimens on amino acid metabolism, providing valuable data for formulating personalized nutrition plans. Researchers have observed that variations in dietary leucine intake can influence muscle protein synthesis rates, highlighting the importance of balanced amino acid consumption for optimal health.
The future prospects for L-Leucine-d7 are promising, with ongoing research exploring new applications and refining production methods. As technology advances, the ability to produce highly pure deuterated compounds will continue to drive innovation in fields ranging from biochemistry to pharmaceuticals. The versatility and reliability of L-Leucine-d7 make it an indispensable tool for scientists seeking to unravel complex biological processes and develop cutting-edge therapeutics.
92751-17-2 (L-Leucine-d7) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)